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Introduction to CCT251545

CCT251545 is a potent, selective, and orally bioavailable small-molecule inhibitor initially identified for its
activity against the Wnt signaling pathway. It was subsequently characterized as a highly selective chemical
probe for the Mediator complex-associated protein kinases CDK8 and CDK19 [1] [2]. Its mechanism of
action involves an ATP-competitive (Type I) binding mode with single-digit nanomolar biochemical
affinity (IC50 values of 5-7 nM for CDK8 and 6 nM for CDK19) and excellent selectivity over other kinases
[3] [4] [1]. It demonstrates potent target engagement in cells, effectively reducing phosphorylation of the
biomarker STAT1 at Ser727 (IC50 = 9 nM), and has shown efficacy in Wnt-dependent cancer models [3] [1]
[2]. These properties make it a valuable tool for probing CDK8/19 biology in vivo.

In Vivo Dosing and Pharmacokinetics

Data from pharmacokinetic studies in multiple species support the use of CCT251545 in preclinical animal
models. The compound exhibits favorable oral bioavailability and moderate clearance, enabling in vivo

target engagement studies.

Table 1: In Vivo Pharmacokinetic Parameters of CCT251545
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Oral Bioavailability

Species Dose Route Dosage Clearance Reference
(F%)
Mouse IV, Oral 0.2 mg/kg (IV), 0.5  Moderate >50% [3] [4]
gavage mg/kg (Oral)
Rat Information 0.5 mg/kg (Oral) Information >50% [3]
Limited Limited
Dog Information 0.5 mg/kg (Oral) Information >50% [3]
Limited Limited
Table 2: Efficacy and Tolerability in Mouse Xenograft Models
. . Efficacy .
Cancer Model Dosing Regimen Tolerability Reference
Outcome

MMTV-WNT-1 Oral dosing

Breast Cancer (Specific dose not
detailed in
results)

APC-mutant Oral dosing

SW620 Colorectal  (Specific dose not

Cancer Xenograft detailed in
results)

General In Vivo
Use

0.5 mg/kg (Oral)

Tumor growth
inhibition

Tumor growth
inhibition

Proven target
engagement and
efficacy

Adequate exposure
above cellular GI50

Regression with in vivo
PD biomarker reduction
(p-STAT1Ser727)

Tolerated at this dose for
proof-of-concept studies

[3]

[3]

[3]
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Qn Vivo Efficacy Study Design]
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* SW620 (colorectal)

* MMTV-WNT-1 (breast)

Dosing Protocol

Pharmacokinetic (PK) Analysis: Pharmacodynamic (PD) Assessment:
 Confirm plasma exposure * Measure p-STAT1 (S727) reduction
* Verify oral bioavailability e Tumor/ tissue lysate analysis

N

Study Endpoints:
e Tumor volume/weight
» Biomarker modulation
» Metastasis/recurrence rate

Click to download full resolution via product page

Figure 1: Workflow for in vivo efficacy studies with CCT251545, covering model selection, dosing, and key

analytical checkpoints.

Preclinical Formulation and Administration

A stable and bioavailable formulation is critical for successful in vivo studies. Below is a validated protocol

for preparing CCT251545 for oral administration in rodent models.

Protocol 3.1: Preparation of Oral Formulation for Rodents
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This protocol describes the preparation of a clear solution for oral gavage in mice, validated to achieve a

working concentration of 0.7 mg/mL [4].

Table 3: Formulation Components and Preparation Steps

Component Role Volume/Amount Notes

CCT251545 Active Compound 0.7 mg Use high-purity powder
(=299%) [4].

DMSO Primary Solvent 50 pL Use fresh, moisture-absorbing
DMSO reduces solubility.

Corn Qil Vehicle 950 pL Final concentration: 0.7 mg/mL
(1.66 mM).
Step 1 Dissolve CCT251545 in DMSO to Ensure the solution is clear.

create a 14 mg/mL stock solution.

Step 2 Add the DMSO stock solution to Final DMSO concentration is
corn oil. 5%.

Step 3 Vortex or mix thoroughly until the The solution should be used
solution is clear and immediately for optimal
homogeneous. results.

Administration Note: The standard oral dosage used in proof-of-concept studies in mice is 0.5 mg/kg [3].
For a 20-gram mouse, this translates to administering approximately 100 pL of the 0.7 mg/mL formulation.

Dosing frequency should be determined based on the pharmacokinetic profile and study objectives.

Assessing Target Engagement: Key Biomarkers

A critical step in using any chemical probe is to confirm on-target activity in vivo. For CCT251545, the

reduction of phosphorylated STAT1 at Ser727 serves as a robust and validated pharmacodynamic biomarker.
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Protocol 4.1: Detection of p-STAT1 (S727) by Western Blot

This protocol outlines the methodology for confirming CDK8/19 inhibition in tumor tissues or other relevant

samples collected from in vivo experiments [1] [2].

e Sample Collection: Sacrifice animals at predetermined timepoints post-dosing (e.g., 2-6 hours).

Excise tumor tissues and snap-freeze immediately in liquid nitrogen.

e Tissue Lysis: Homogenize the frozen tissue in a suitable RIPA buffer supplemented with protease
and phosphatase inhibitors.

¢ Protein Quantification: Determine the protein concentration of the clarified lysates using a standard
assay (e.g., BCA).

e Western Blot:

o

[e]

(o]

[e]

[e]

o

Separate equal amounts of protein (e.g., 20-30 ug) by SDS-PAGE.

Transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST.

Probe with a primary antibody specific for phospho-STAT1 (Ser727).

After washing, incubate with an appropriate HRP-conjugated secondary antibody.
Develop the blot using a chemiluminescent substrate.

 Membrane Stripping and Reprobing: Strip the membrane and reprobe with an antibody against
total STAT1 to confirm equal loading and calculate the p-STAT1/STAT1 ratio.

Expected Outcome: Successful CDK8/19 inhibition by CCT251545 will result in a significant reduction of

the p-STAT1 (S727) signal compared to the vehicle-treated control group [1] [2].
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CCT251545 Administration
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(Disruption of CDK8-STAT1 Interaction]
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* WNT pathway modulation
 Potentiated chemotherapy
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Figure 2: Mechanism of action and key pharmacodynamic biomarker for CCT251545. Target engagement is
confirmed by reduced phosphorylation of STAT1 at Ser727 [1] [2].

Important Considerations and Safety

While CCT251545 is an excellent chemical probe, users should be aware of its potential limitations and off-

target effects.

e Therapeutic Window: Preclinical studies with CCT251545 and other structurally differentiated
CDK&8/19 inhibitors indicate that achieving a wide therapeutic window may be challenging. These
compounds can exhibit complex toxicity profiles in rodents and higher species, likely related to the
on-target role of CDK8/19 in key biological processes like stem cell function and immune regulation
[5]. Doses required for efficacy may approach those causing adverse effects.
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o Off-Target Activity: At concentrations above 1 uM, CCT251545 can inhibit other kinases. Profiling
data shows IC50 values of 122 nM for PRKCQ, 462 nM for GSK3alpha, and 690 nM for GSK3beta
[3]. It is crucial to use the lowest effective dose and include appropriate controls, such as the
structurally matched but inactive compound CCT251099, to distinguish on-target from off-target
effects [3].

¢ Alternative Application - Chemosensitization: A recent study revealed a novel application for
CCT251545 in overcoming multidrug resistance (MDR). When combined with chemotherapeutics like
paclitaxel or doxorubicin, CCT251545 enhanced drug delivery in MDR cancers by inducing Racl-
mediated macropinocytosis [6] [7]. This suggests a potential combination strategy that warrants
further investigation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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